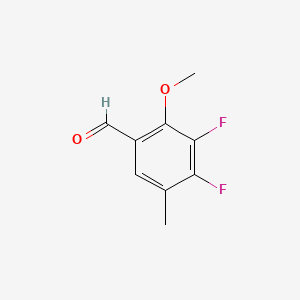

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde typically involves the fluorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method includes the following steps:

Fluorination: A precursor such as 3,4-difluoroanisole is subjected to electrophilic fluorination using reagents like Selectfluor.

Formylation: The fluorinated intermediate is then formylated using reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products Formed

Oxidation: 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.

Reduction: 3,4-Difluoro-2-methoxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 3,4-difluoro-2-methoxy-5-methylbenzaldehyde exhibits promising anticancer properties. The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231) .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves modulation of key proteins such as p21 and caspase-3, leading to apoptosis. The inhibition of HDACs results in altered gene expression profiles that favor tumor suppression .

Synthesis of Pharmaceutical Intermediates

Building Block for Drug Development

this compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications that can lead to the development of new therapeutic agents .

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial properties of similar compounds, this compound has shown effective inhibition against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Material Science Applications

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it a candidate for use in the development of advanced materials. Its fluorinated structure can enhance the thermal and chemical stability of polymers, making them suitable for high-performance applications .

Given the promising biological activities observed with this compound, future research should focus on:

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Difluoroanisole: Similar structure but lacks the aldehyde group.

2,4-Difluoro-3-methoxybenzaldehyde: Similar but with different substitution pattern.

3,4-Difluoro-5-methylbenzaldehyde: Lacks the methoxy group.

Uniqueness

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential biological activity. This compound is of interest due to its unique structural features, which may confer specific interactions with biological targets. Understanding its biological activity is essential for its applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C10H9F2O2

- CAS Number : 2484889-12-3

The biological activity of this compound may involve interactions with various biological macromolecules, including proteins and nucleic acids. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved binding affinity to target sites.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

-

Antimicrobial Activity :

- Compounds containing fluorinated benzaldehydes have shown significant antimicrobial properties against various pathogens. For instance, studies on related aldehydes demonstrated inhibition of bacterial growth and potential fungicidal effects.

-

Antioxidant Properties :

- The methoxy group in the compound is known to contribute to antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in biological systems.

-

Cytotoxicity :

- Preliminary cytotoxicity assays have indicated that derivatives of similar compounds can induce apoptosis in cancer cell lines. Investigations into the cytotoxic effects of this compound are warranted to elucidate its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated aromatic compounds:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Antioxidant | Free radical scavenging ability | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of fluorinated benzaldehyde derivatives found that modifications at the ortho and para positions significantly affected their activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine was correlated with enhanced potency.

Case Study: Cytotoxic Effects

In a recent investigation into the cytotoxicity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could possess comparable effects.

Safety and Toxicology

Toxicological assessments indicate that while some aldehyde derivatives may exhibit irritant properties, long-term exposure studies suggest that this compound does not present significant chronic health risks when handled appropriately. However, further studies are necessary to establish comprehensive safety profiles.

Propiedades

IUPAC Name |

3,4-difluoro-2-methoxy-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(4-12)9(13-2)8(11)7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSWUFMCGWIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.